Virodhamine hydrochloride

Descripción general

Descripción

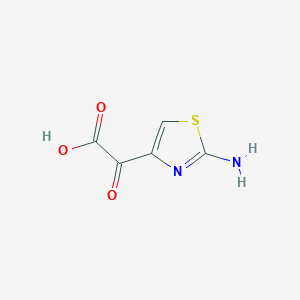

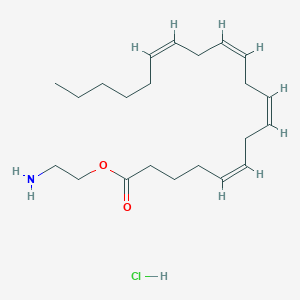

Virodhamine hydrochloride is a compound with the empirical formula C22H37NO2·HCl . It is also known as O-Arachidonoyl ethanolamine hydrochloride, Arachidonic acid-(2-aminoethyl)-ester hydrochloride, and O-AEA hydrochloride . Virodhamine is an endocannabinoid and a nonclassic eicosanoid, derived from arachidonic acid . It is named virodhamine from the Sanskrit word virodha, which means opposition .

Molecular Structure Analysis

The molecular weight of Virodhamine hydrochloride is 384.00 . The molecular formula is C22H37NO2·HCl . The structure includes an ester linkage, which is the opposite of the amide linkage found in anandamide .Physical And Chemical Properties Analysis

Virodhamine hydrochloride is an oil with a pale yellow color . It is soluble in DMF, DMSO, and ethanol . It should be stored in a well-ventilated place, protected from light, under inert gas, and at a temperature of -70°C .Aplicaciones Científicas De Investigación

Endocannabinoid System Research

“Virodhamine hydrochloride” is an endocannabinoid that has been studied for its role in the endocannabinoid system, which is involved in various physiological processes. Research has shown that virodhamine can induce megakaryocyte differentiation by regulating MAPK activity and mitochondrial function . This compound’s interaction with cannabinoid receptors and its effects on cell differentiation and proliferation provide valuable insights into the therapeutic potential of endocannabinoids.

Vascular Biology

Studies have explored the vasorelaxant activities of virodhamine in isolated vascular tissues. It has been found to induce endothelium-dependent relaxation in rat isolated small mesenteric arteries . This suggests potential applications in understanding and treating vascular disorders, as the modulation of vascular tone is crucial in conditions like hypertension.

Neuroscience

As an endocannabinoid, “O-Arachidonoyl ethanolamine hydrochloride” has been implicated in various neurological functions. It has mixed agonist/antagonist activity at the CB1 receptor, which is significant in the context of neurological diseases and disorders . Research in this field could lead to new treatments for conditions such as epilepsy, multiple sclerosis, and Parkinson’s disease.

Metabolic Studies

“Arachidonic acid-(2-aminoethyl)-ester hydrochloride” belongs to a class of organic compounds known as fatty acid esters. Its metabolic profile and the role in lipid biochemistry are subjects of ongoing research, which could have implications for understanding metabolic disorders and developing related therapies .

Mecanismo De Acción

Target of Action

Arachidonic acid-(2-aminoethyl)-ester hydrochloride, also known as Virodhamine hydrochloride, primarily targets the Dopamine D4 receptors . These receptors belong to the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

The compound interacts with its targets, the Dopamine D4 receptors, and induces arachidonic acid release, probably via G-proteins and PKC activation . This interaction affects the activity of Na+/H+ exchangers, which regulate intracellular pH, extracellular acidification, and cell volume .

Biochemical Pathways

The compound’s action affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of synaptic transmission in the brain. The compound’s interaction with the receptors can induce changes in intracellular pH and cell volume .

Action Environment

The action, efficacy, and stability of Arachidonic acid-(2-aminoethyl)-ester hydrochloride can be influenced by various environmental factors. For instance, oxidative stress and chronic neuroinflammation, two intertwined key pathologic factors in brain aging and neurodegenerative diseases, can affect the compound’s action . Inhibition of neuroinflammation may diminish oxidative stress and vice versa .

Safety and Hazards

Virodhamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .

Propiedades

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H/b7-6-,10-9-,13-12-,16-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTZVCDZOZGRSZ-XVSDJDOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Virodhamine hydrochloride | |

CAS RN |

443129-35-9 | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 2-aminoethyl ester, hydrochloride (1:1), (5Z,8Z,11Z,14Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443129-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-5-(1H-indol-3-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B109487.png)